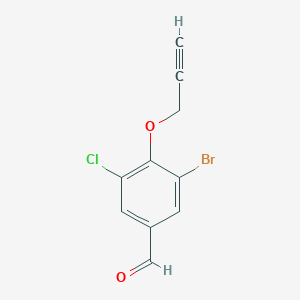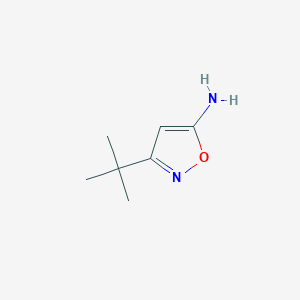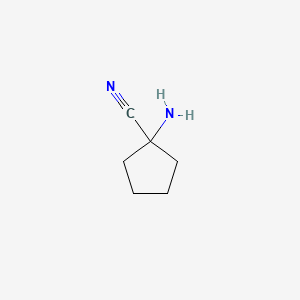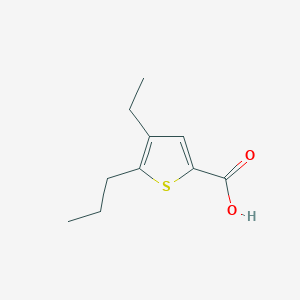
5-Phenylpyridin-3-amine
Übersicht
Beschreibung
5-Phenylpyridin-3-amine is a chemical compound with the molecular formula C11H10N2 and a molecular weight of 170.21 . It is usually found as a crystalline powder.
Synthesis Analysis
The synthesis of pyridine derivatives, such as this compound, has been achieved through palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a phenyl group . The nitrogen atom in the pyridine ring has a lone pair of electrons, which can accept a proton, making amines act as weak organic bases .Chemical Reactions Analysis
The main chemical property of amines, including this compound, is their ability to act as weak organic bases . They can react with acids to form salts soluble in water .Physical and Chemical Properties Analysis
Amines, including this compound, are known to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity :
- 5-Phenylpyridin-3-amine derivatives, such as 2-acetoxyamino-5-phenylpyridine, have been synthesized and characterized. These compounds show high reactivity with DNA, indicating their potential as model compounds for studying the interaction of carcinogens with DNA (Lutgerink et al., 1989).
- In a study comparing the carcinogenicity of various compounds, 2-amino-5-phenylpyridine, a related compound, did not show treatment-related neoplastic lesions, contrasting with other aromatic amines (Dooley et al., 1988).
Interaction with Biological Molecules :
- The reactivity of N-acetoxy metabolite of 2-amino-5-phenylpyridine (a derivative) with DNA and other nucleosides was studied, revealing its potential as a model for understanding the DNA modification by carcinogenic aromatic amines (Saris et al., 1995).
Catalytic and Synthetic Applications :
- Research on direct amination of 2-phenylpyridine derivatives using diphthalimide-iodane and copper triflate has been developed, showing high yields and providing insights into the reaction mechanism (Kantak et al., 2015).
- Studies on palladium-catalyzed amination of polyhalopyridines have shown high yields and excellent chemoselectivity, underscoring the utility of this compound derivatives in synthetic chemistry (Ji et al., 2003).
Photophysical and Electrochemical Studies :
- Luminescent cyclometalated iridium(III) polypyridine complexes, including derivatives of this compound, have been synthesized and characterized for their photophysical and electrochemical properties. These complexes show potential for applications in luminescence and cation binding (Lee et al., 2011).
Potential Agricultural Applications :
- Substituted phenylurea derivatives of 3-amino-2-chloro-5-methylpyridine and 5-amino-2-chloro-3methylpyridine, related to this compound, were prepared for potential agricultural interests (Setliff et al., 1989).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 5-Phenylpyridin-3-amine are not mentioned in the search results, the field of amines and their derivatives is a vibrant area of research. Future work could involve exploring new synthesis methods, studying their biological properties, and developing new applications in various fields .
Wirkmechanismus
Target of Action
Related compounds such as phenytoin have been found to interact with voltage-gated sodium channels
Mode of Action
For instance, phenytoin, a related compound, works by stabilizing the inactive state of sodium channels, thereby reducing the ability of these channels to become activated .
Biochemical Pathways
Related compounds such as phenytoin are known to affect the sodium channel signaling pathway
Result of Action
Related compounds have been found to have various effects, such as inhibiting the activity of certain enzymes or interacting with specific receptors
Eigenschaften
IUPAC Name |
5-phenylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-8H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXUDPKGRMMFBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376556 | |
| Record name | 5-phenylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31676-54-7 | |
| Record name | 5-Phenyl-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31676-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-phenylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenylpyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(4-Pyridylmethyl)amino]propanenitrile](/img/structure/B1332890.png)



![{[Bis(4-fluorophenyl)methyl]thio}acetic acid](/img/structure/B1332906.png)



![3-[(2,2,2-Trifluoroethoxy)sulfonyl]benzoic acid](/img/structure/B1332920.png)

![(2E)-3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoic acid](/img/structure/B1332925.png)
